5-Fluoro-AB-PINACA is a synthetic cannabinoid belonging to the indazole-3-carboxamide family. It is structurally related to AB-PINACA, which is known for its potent agonistic activity at the cannabinoid receptors CB1 and CB2. This compound has garnered attention due to its increasing prevalence as a novel psychoactive substance, often mimicking the effects of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis.
5-Fluoro-AB-PINACA was first identified in the early 2010s and has been associated with various health risks due to its potent psychoactive effects. It is often synthesized in clandestine laboratories and sold as a legal alternative to cannabis, despite its potential for abuse and adverse health effects.
5-Fluoro-AB-PINACA is classified as a synthetic cannabinoid and falls under the category of novel psychoactive substances. It is structurally characterized by the addition of a fluorine atom at the fifth position of the indazole ring, which enhances its binding affinity to cannabinoid receptors compared to its non-fluorinated counterparts.
The synthesis of 5-Fluoro-AB-PINACA typically involves several steps, starting from readily available precursors. The most common synthetic route includes:
Technical details regarding reaction conditions, yields, and purification methods are typically documented in synthetic organic chemistry literature but may vary based on specific laboratory practices.
The molecular formula for 5-Fluoro-AB-PINACA is . Its structure features:
The compound's molecular weight is approximately 303.36 g/mol. The presence of fluorine in its structure significantly influences its pharmacological properties by enhancing lipophilicity and receptor binding affinity.
5-Fluoro-AB-PINACA undergoes various metabolic transformations once introduced into biological systems:
Technical details regarding these reactions include studies utilizing human liver microsomes and hepatocytes to assess metabolic pathways and stability.
5-Fluoro-AB-PINACA acts primarily as an agonist at cannabinoid receptors, particularly CB1 and CB2. Upon binding to these receptors, it mimics endogenous cannabinoids, leading to various physiological effects such as:
The binding affinity and efficacy at these receptors can vary significantly from that of natural cannabinoids, contributing to its potency and risk profile.
Research indicates that 5-Fluoro-AB-PINACA can exhibit up to 300 times greater potency than delta-9-tetrahydrocannabinol in certain assays, underscoring its potential for abuse and adverse effects.
5-Fluoro-AB-PINACA is typically a white crystalline solid with a melting point that varies based on purity. It is soluble in organic solvents such as methanol and acetonitrile but has limited solubility in water.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme temperatures or in the presence of strong acids or bases. Its reactivity profile includes susceptibility to hydrolysis and oxidation.
Relevant analyses often involve chromatographic techniques (e.g., liquid chromatography-mass spectrometry) for identification and quantification in biological samples.
5-Fluoro-AB-PINACA serves primarily as a research chemical within toxicology and pharmacology studies. Its applications include:
Due to its high potency and associated health risks, ongoing research aims to develop effective detection methods for forensic analysis and clinical toxicology.
Synthetic cannabinoids (SCs) represent a rapidly evolving class of novel psychoactive substances (NPS) designed to mimic the effects of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis. Unlike natural cannabis, SCs are full agonists at cannabinoid receptors with significantly higher potency and efficacy, leading to more intense physiological and psychoactive effects [4] [7]. These compounds first emerged in European markets in the early 2000s under brand names like "Spice" and "K2," marketed as "herbal incense" or "potpourri" with labels explicitly stating "not for human consumption" to circumvent regulatory oversight [1] [3]. The rapid proliferation of SCs is evidenced by identification statistics: 51 new synthetic cannabinoids were identified in 2012 alone, compared to just two in 2009 [1]. This growth is driven by several factors:
Table 1: Growth of Synthetic Cannabinoids as Novel Psychoactive Substances
Year | New SCs Identified | Key Market Developments |
---|---|---|
2008–2009 | 2–4 | First detection of JWH compounds in "Spice" products in Europe and US |
2012 | 158 | Peak emergence year with 51 synthetic cannabinoids and 31 synthetic cathinones identified |
2014–2015 | >500 | Global proliferation of indazole- and indole-carboxamide derivatives (e.g., AB-PINACA analogs) |
Indazole-based synthetic cannabinoids constitute a structurally distinct class of cannabimimetic agents characterized by an indazole core linked to diverse carboxamide groups. These compounds diverge structurally from both classical cannabinoids (e.g., Δ9-THC) and early synthetic cannabinoids (e.g., JWH-018). The core structural features include:
The strategic incorporation of fluorine atoms (particularly at the 5-position of the pentyl chain) represents a key chemical modification that significantly alters pharmacokinetic properties. Fluorination enhances:
Table 2: Structural Features of Representative Indazole-Based Synthetic Cannabinoids
Compound | Core Structure | N1-Substituent | C3-Carboxamide Group | Molecular Formula |
---|---|---|---|---|
AB-PINACA | Indazole | Pentyl | L-Valinamide | C₁₇H₂₃N₄O₂ |
5F-AB-PINACA | Indazole | 5-Fluoropentyl | L-Valinamide | C₁₈H₂₅FN₄O₂ |
5F-APINACA | Indazole | 5-Fluoropentyl | Adamantyl carboxamide | C₂₃H₃₀FN₃O |
5F-ADB | Indazole | 5-Fluoropentyl | tert-Leucinamide methyl ester | C₂₀H₂₈FN₃O₃ |
The development of 5F-AB-PINACA traces back to legitimate pharmaceutical research, exemplifying the dual-use dilemma of synthetic cannabinoids. The compound emerged from structural optimizations documented in a 2009 Pfizer patent (WO 2009/106980) describing indazole-3-carboxamide derivatives as potential cannabinoid receptor modulators for therapeutic applications [5] [9]. The patent specifically claimed:
The structural lineage of 5F-AB-PINACA intersects with earlier synthetic cannabinoids developed by academic researchers. Dr. John W. Huffman's work at Clemson University during the 1990s produced the JWH series (e.g., JWH-018), which became the first SCs detected in "Spice" products in 2008 [3]. This established a pattern where published scientific literature and pharmaceutical patents became blueprints for illicit manufacturers. The synthesis of 5-fluoro analogs represented a strategic evolution to evade regulatory controls while enhancing potency.
5F-AB-PINACA specifically was first identified in forensic analyses in 2013, rapidly becoming prevalent in illicit markets due to its potent psychoactive effects and initial absence from controlled substance lists [5] [8]. By 2015, legislative bodies worldwide responded:
Table 3: Historical Timeline of 5F-AB-PINACA Development and Regulation
Year | Key Event | Context/Impact |
---|---|---|
2009 | Pfizer files WO2009/106980 | Patent protection for indazole-3-carboxamide derivatives with cannabinoid receptor activity |
2013 | First identification of 5F-AB-PINACA | Detected in forensic samples of "herbal incense" products in international markets |
Jan 2015 | US Schedule I control | Regulated under the Controlled Substances Analogue Enforcement Act |
May 2015 | Germany and Singapore control | Listed in Anlage II (BtMG) and Fifth Schedule (MDA) respectively |
Oct 2015 | China control | Included in comprehensive list of non-medicinal controlled substances |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: